The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that combines a thieno[3,2-c]pyridine structure with a pyrazole derivative. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 339.79 g/mol.
This compound is classified under the category of organic compounds and is often explored for its potential applications in pharmaceuticals due to its structural features that may interact with biological targets. It is particularly relevant in the context of drug design and development.
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time to maximize the yield of the desired product.
The molecular structure of the compound can be represented as follows:
ClC1=CC(SC2=C(N=N1)C(=O)N(C)C=C2)C=C(C=C2)C=N2
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
The compound exhibits reactivity typical of both thieno[3,2-c]pyridine and pyrazole functional groups. Potential chemical reactions include:
These reactions highlight the compound's versatility for further synthetic applications or modifications.
The physical properties of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone include:
Chemical properties include stability under standard conditions but may vary based on environmental factors such as pH or temperature.
This compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: